4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-, chloride is a quaternary ammonium compound with the chemical formula C7H14Cl2N2. It features a bicyclic structure that incorporates a nitrogen atom in the framework, contributing to its unique properties. This compound is often utilized in organic synthesis and catalysis due to its ability to act as a nucleophile or electrophile in various
While specific reactions involving 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-, chloride are not extensively documented, related compounds have been used in significant chemical transformations. For instance, derivatives of 1,4-diazabicyclo[2.2.2]octane have been shown to facilitate oxidation reactions and nucleophilic substitutions . The compound can also participate in reactions typical of quaternary ammonium salts, such as alkylation and acylation processes.
The synthesis of 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-, chloride typically involves the reaction of 1,4-diazabicyclo[2.2.2]octane with chloromethylating agents such as chloromethyl methyl ether or benzyl chloride under controlled conditions. This process results in the formation of the desired quaternary ammonium salt through nucleophilic substitution mechanisms .
Interaction studies involving 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-, chloride focus on its reactivity with other organic molecules and potential biological targets. The compound's interactions are primarily characterized by its ability to form complexes with various substrates, influencing reaction pathways and outcomes in synthetic chemistry .
Several compounds share structural similarities with 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-, chloride:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1,4-Diazabicyclo[2.2.2]octane | Bicyclic amine | Commonly used as a catalyst in organic synthesis |
| N,N-Dimethyl-4-aza-1-azoniabicyclo[2.2.2]octane chloride | Quaternary ammonium salt | Exhibits different solubility characteristics |
| Bis(1-dodecyl-4-aza-1-azoniabicyclo[2.2.2]octane) | Long-chain derivative | Enhanced surfactant properties |
Uniqueness: The unique bicyclic structure of 4-Aza-1-azoniabicyclo[2.2.2]octane contributes to its distinctive reactivity profile compared to other similar compounds, particularly in catalytic applications where steric and electronic factors play crucial roles.
This compound's versatility in both chemical synthesis and potential biological applications underscores its significance within organic chemistry and materials science fields.
The structural characterization of 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-, chloride and its derivatives has been extensively studied through single-crystal X-ray diffraction analysis. The most comprehensively documented structure is that of 1-chloromethyl-4-aza-1-azoniabicyclo[2.2.2]octane tetrafluoroborate deuterochloroform solvate [1].
Crystallographic Parameters
The tetrafluoroborate solvate crystallizes in the orthorhombic space group Pnma with unit cell parameters a = 22.368(3) Å, b = 8.4961(11) Å, and c = 7.4726(10) Å, resulting in a unit cell volume of 1420.1(3) ų [1]. The structure contains four formula units per unit cell (Z = 4) with a calculated density of 1.725 g cm⁻³ at 120 K. The asymmetric unit comprises the 1-chloromethyl-4-aza-1-azoniabicyclo[2.2.2]octane cation, a tetrafluoroborate anion, and a deuterochloroform solvent molecule, all positioned on crystallographic mirror planes [1].
Bond Length Analysis
Detailed structural analysis reveals characteristic bond lengths within the bicyclic quaternary ammonium framework. The chloromethyl carbon-chlorine bond (Cl1—C1) measures 1.763(3) Å, consistent with typical C—Cl single bond lengths [1]. The quaternized nitrogen N1 exhibits longer N—C bonds averaging 1.508(3) Å compared to the non-quaternized nitrogen N2, where N—C bonds average 1.460(3) Å. This difference of approximately 0.047 Å reflects the electronic effects of quaternization on the nitrogen center [1].
Bond Angle Measurements
The quaternary nitrogen center N1 displays tetrahedral geometry with C—N—C bond angles ranging from 107.0(2)° to 111.96(13)° [1]. The largest angle, C1—N1—C4 at 111.96(13)°, involves the chloromethyl substituent, indicating slight distortion from ideal tetrahedral geometry due to steric effects. The bridgehead carbons maintain nearly ideal tetrahedral angles, with N—C—C angles ranging from 108.8(2)° to 112.0(2)° [1].
Comparative Analysis with Related Structures
Similar structural parameters have been observed in related 4-aza-1-azoniabicyclo[2.2.2]octane derivatives. The 1-cyanomethyl analog exhibits comparable unit cell parameters (a = 10.6863(6) Å, b = 12.5583(7) Å, c = 10.9433(6) Å) and crystallizes in the same orthorhombic space group Pnma [2]. The consistency in space group preferences among these derivatives suggests inherent packing tendencies driven by the bicyclic quaternary ammonium core structure.
The solid-state packing of 4-Aza-1-azoniabicyclo[2.2.2]octane derivatives is governed by a complex network of non-covalent interactions that create distinctive supramolecular architectures.
Primary Intermolecular Interactions
In the tetrafluoroborate solvate, the most significant intermolecular interaction occurs between the deuterochloroform solvent molecule and the tetrafluoroborate anion through a C6—D⋯F1 hydrogen bond with a distance of 2.28(4) Å and an angle of 156(3)° [1]. This interaction serves as the primary organizational force in the crystal lattice, connecting the ionic and neutral components into a coherent three-dimensional network.
Hydrogen Bonding Networks
The incorporation of water molecules in hydrated derivatives creates extensive hydrogen bonding networks. In the 1-cyanomethyl tetrafluoroborate monohydrate, water molecules form O—H⋯N hydrogen bonds with the quinuclidine nitrogen (2.06 Å, 175°) and weaker O—H⋯F interactions with the tetrafluoroborate anion (2.53 Å, 150°) [3]. Additional C—H⋯O and C—H⋯F contacts with distances ranging from 2.32 to 3.47 Å provide secondary stabilization to the crystal structure [3].
Anion-Cation Packing Motifs
The spatial arrangement of quaternary ammonium cations and their counteranions follows predictable patterns based on electrostatic complementarity and geometric constraints. In halide salts, such as the N-halomethylated derivatives, short halogen⋯halide interactions (I⋯I⁻) of 3.506-3.564 Å contribute significantly to crystal stability [4]. These interactions, combined with C—H⋯I⁻ hydrogen bonds, create one-dimensional ribbons along crystallographic axes [4].
Long-Range Packing Arrangements
Extended derivatives with alkyl chains exhibit layered packing arrangements. The bis(1-dodecyl-4-aza-1-azoniabicyclo[2.2.2]octane) tetrathiocyanatocobalt(II) complex demonstrates filamentous molecular organization with layers parallel to the (001) plane [5]. Non-classical C—H⋯N and C—H⋯S hydrogen bonds between the organic cations and thiocyanate ligands stabilize the layered structure [5].
Solvent Inclusion Mechanisms
The accommodation of solvent molecules within the crystal lattice follows specific geometric requirements. The deuterochloroform inclusion in the tetrafluoroborate structure occurs through complementary shape fitting and favorable electrostatic interactions. The solvent molecule adopts a specific orientation that maximizes contact with both the cationic and anionic components while maintaining optimal packing efficiency [1].
The conformational flexibility of the quinuclidine framework undergoes systematic modification upon chemical derivatization, particularly evident in torsional angle variations across the bicyclic system.
Parent quinuclidine exhibits minimal torsional distortion with C—N—C—C dihedral angles typically ranging from 0-3° [6]. This near-ideal geometry reflects the inherent rigidity of the 1-azabicyclo[2.2.2]octane framework under minimal external perturbation. Gas-phase electron diffraction studies confirm a twisted C₃ symmetry as the global minimum conformation [6].
Lewis Acid Coordination Effects
Coordination of Lewis acids to the quinuclidine nitrogen induces measurable conformational changes. The quinuclidine-borane adduct displays a C(2)—N—C(4)—C(3) torsion angle of 8.6°, representing a significant deviation from the parent structure [7]. This distortion arises from the steric interaction between the BH₃ group and the quinuclidine methylene protons, forcing the cage into a more twisted conformation [7].
Quaternization-Induced Conformational Changes
The conversion to quaternary ammonium derivatives substantially increases torsional strain within the bicyclic framework. 4-Aza-1-azoniabicyclo[2.2.2]octane derivatives typically exhibit torsion angles ranging from 8-12°, representing a 3-4 fold increase compared to the parent quinuclidine [1]. The 1-chloromethyl derivative specifically adopts a staggered conformation around the N1—C1 bond with a C2—N1—C1—Cl1 torsion angle of 180.0°, indicating optimal steric arrangement [1].
Substituent-Dependent Variations
N-alkyl quinuclidine derivatives demonstrate dramatic sensitivity to substituent effects on cage geometry. Enantiopure quincoridine and quincorine derivatives show C4—NH—C5—C6 torsion angles ranging from 4.5° to 31.9°, with the variation attributed to intramolecular hydrogen bonding and crystal packing forces [8]. This wide range illustrates the conformational plasticity of the quinuclidine framework under different substitution patterns.
Betaine and Zwitterionic Effects
Quinuclidine betaine compounds exhibit intermediate torsional distortions with angles typically between 8.4-10.1° [9]. The zwitterionic character introduces electrostatic strain that manifests as increased cage twist. The N(1)CH₂CH₂C(4) moieties in bis(quinuclidine) derivatives adopt similar torsion angles of 8.8(4)°, 8.7(3)°, and 10.1(4)°, indicating consistent conformational preferences across multiple quinuclidinium units [9].
Electronic vs. Steric Contributions
The systematic comparison reveals that electronic effects from quaternization contribute more significantly to conformational distortion than purely steric interactions. While Lewis acid coordination (8.6° twist) and quaternization (8-12° twist) produce similar angular deviations, the persistent nature of quaternization effects and their insensitivity to counteranion variation suggests a primarily electronic origin [1] [7]. This electronic contribution likely stems from altered orbital hybridization at the nitrogen center and modified electron density distribution throughout the bicyclic framework.
Temperature-Dependent Conformational Behavior